2-Ethoxy-6-fluorobenzylamine

Catalog No.
S3334300
CAS No.
1154882-16-2
M.F
C9H12FNO
M. Wt
169.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-6-fluorobenzylamine

CAS Number

1154882-16-2

Product Name

2-Ethoxy-6-fluorobenzylamine

IUPAC Name

(2-ethoxy-6-fluorophenyl)methanamine

Molecular Formula

C9H12FNO

Molecular Weight

169.20

InChI

InChI=1S/C9H12FNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3

InChI Key

AOWNXEJSVUTGMF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC=C1)F)CN

Canonical SMILES

CCOC1=C(C(=CC=C1)F)CN

2-Ethoxy-6-fluorobenzylamine is an organic compound characterized by its unique molecular structure, which includes an ethoxy group and a fluorine atom attached to a benzylamine framework. Its chemical formula is C9H12NFOC_9H_{12}NFO and it has a molecular weight of 169.20 g/mol. The presence of the fluorine atom often enhances the compound's biological activity and alters its chemical properties, making it a subject of interest in medicinal chemistry and drug development .

The reactivity of 2-ethoxy-6-fluorobenzylamine can be attributed to the functional groups present in its structure. The amine group can participate in various nucleophilic reactions, such as:

  • Alkylation: The amine can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: It can undergo acylation reactions to form amides.
  • Fluorination: The fluorine atom can facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards electrophiles .

Research indicates that compounds similar to 2-ethoxy-6-fluorobenzylamine exhibit significant biological activities, including:

  • Inhibition of Enzymes: Certain derivatives have been studied for their potential to inhibit enzymes such as lysine-specific demethylase 1 (LSD1) and spermine oxidase, which are involved in cancer progression .
  • Antimicrobial Properties: Fluorinated compounds often show enhanced antimicrobial activity due to their increased lipophilicity and ability to penetrate biological membranes .

Several synthetic routes can be employed to produce 2-ethoxy-6-fluorobenzylamine:

  • Nucleophilic Substitution: Starting from 6-fluorobenzyl chloride, an ethoxy group can be introduced via nucleophilic substitution with sodium ethoxide.
  • Reduction Reactions: Reduction of corresponding nitro or carbonyl precursors can yield the desired amine product.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for C–H bond activation allows for selective functionalization at the ortho position relative to the fluorine atom, enhancing yields .

2-Ethoxy-6-fluorobenzylamine has potential applications in various fields:

  • Pharmaceutical Development: Its derivatives may serve as lead compounds in developing new drugs targeting specific diseases.
  • Research: Used as a building block in organic synthesis for creating more complex molecules with desired biological activities.

Studies on the interactions of 2-ethoxy-6-fluorobenzylamine with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating how the compound exerts its effects at a molecular level, including enzyme inhibition kinetics and pathway analyses .

Several compounds share structural similarities with 2-ethoxy-6-fluorobenzylamine, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
2-Chloro-6-fluorobenzylamineC7H7ClFN0.87
(4-Fluoro-2-methoxyphenyl)methanamineC9H12FNO0.81
(2-Fluoro-6-methoxyphenyl)methanamineC9H12FNO0.87
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochlorideC9H10F3N.HCl0.74
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochlorideC9H10F3N.HCl0.74

These compounds are notable for their variations in substituents and functional groups, which influence their biological activities and chemical reactivities. The unique combination of an ethoxy group with a fluorinated benzene core in 2-ethoxy-6-fluorobenzylamine sets it apart from these similar compounds, potentially offering distinct advantages in specific applications such as drug design and development .

XLogP3

1.2

Wikipedia

1-(2-Ethoxy-6-fluorophenyl)methanamine

Dates

Modify: 2023-08-19

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